molecular formula C26H26N2O4 B6080553 N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

Cat. No.: B6080553
M. Wt: 430.5 g/mol
InChI Key: DRELUPFLXXDYEO-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylbenzamido)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound known for its unique structural properties It features a benzamido group attached to a phenyl ring, which is further connected to a dihydro-benzodioxine moiety

Properties

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-26(2,3)19-7-4-17(5-8-19)24(29)27-20-9-11-21(12-10-20)28-25(30)18-6-13-22-23(16-18)32-15-14-31-22/h4-13,16H,14-15H2,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRELUPFLXXDYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-tert-butylbenzamido)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-tert-butylbenzoic acid with an amine to form the benzamido intermediate.

    Coupling with Phenyl Ring: The benzamido intermediate is then coupled with a phenyl ring through a condensation reaction.

    Formation of the Dihydro-benzodioxine Moiety: The final step involves the cyclization of the intermediate to form the dihydro-benzodioxine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamido group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products:

    Oxidation Products: Oxidized derivatives of the benzamido group.

    Reduction Products: Amines derived from the reduction of the carboxamide group.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-tert-butylbenzamido)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylbenzamido)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, influencing their activity. The dihydro-benzodioxine moiety may interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

    4-tert-butyl-N-[4-(4-tert-butylbenzamido)phenyl]benzamide: Shares a similar benzamido structure but lacks the dihydro-benzodioxine moiety.

    tert-butyl (substituted benzamido)phenylcarbamate: Contains a benzamido group with different substituents, used in anti-inflammatory studies.

Uniqueness: N-[4-(4-tert-butylbenzamido)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of the dihydro-benzodioxine ring, which imparts distinct chemical and biological properties

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